molecular formula C19H13FO3 B15031394 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B15031394
M. Wt: 308.3 g/mol
InChI Key: SHAPNABEVNFWMP-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally related to psoralen (7H-furo[3,2-g]chromen-7-one), a natural compound derived from Psoralea corylifolia L. . The compound features a fused furanocoumarin core with an ethyl group at position 5 and a 4-fluorophenyl substituent at position 2. These modifications are hypothesized to enhance its pharmacological properties, including bioavailability, target selectivity, and metabolic stability.

Furanocoumarins are known for diverse biological activities, such as immunoproteasome inhibition , anticancer effects , and ABCG2-mediated multidrug resistance (MDR) reversal .

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

5-ethyl-3-(4-fluorophenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13FO3/c1-2-11-7-19(21)23-18-9-17-15(8-14(11)18)16(10-22-17)12-3-5-13(20)6-4-12/h3-10H,2H2,1H3

InChI Key

SHAPNABEVNFWMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable furochromenone intermediate, followed by the introduction of the ethyl and 4-fluorophenyl groups through electrophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors, high-throughput screening, and process optimization to achieve consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furochromenone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural features and biological activities of 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one and related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Reference
This compound 5-Ethyl, 3-(4-fluorophenyl) ~322* Hypothesized: Immunoproteasome inhibition, ABCG2 modulation N/A
Psoralen (7H-furo[3,2-g]chromen-7-one) None 186.16 Base scaffold; moderate immunoproteasome inhibition
9-((1-(4-Trifluoromethylphenyl)-1H-triazol-4-yl)methoxy)-7H-furo[3,2-g]chromen-7-one (Compound 13) Triazole-linked trifluoromethylphenyl at position 9 Not reported IC₅₀ = 7.5 µM (AGS gastric cancer cells); induces S/G2 phase arrest
(R)-9-(3,4-Dimethoxyphenyl)-4-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one (PFC) 3,4-Dimethoxyphenyl, epoxypropyl at position 4 ~424* ABCG2 inhibitor; reduces SN-38 IC₅₀ by 50% in HCT-116/BCRP cells
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 3-(4-Methoxyphenyl), 5-methyl 306.32 Structural analog; no explicit activity reported
6-Ethyl-5-methyl-3-(4-phenylphenyl)-7H-furo[3,2-g]chromen-7-one 6-Ethyl, 5-methyl, 3-(biphenyl) 380.44 Not pharmacologically characterized

*Estimated based on structural analogs.

Key Findings from Comparative Studies

Immunoproteasome Inhibition: Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) at position 3 exhibit stronger β5i subunit inhibition than those with aryl groups . The 4-fluorophenyl group in the target compound may reduce activity compared to oxathiazolone derivatives but improve selectivity due to reduced electrophilic reactivity . Example: Oxathiazolone-modified psoralen analogs showed ~2-fold higher activity than aryl-substituted derivatives in β5i inhibition assays .

Anticancer Activity: Triazole-modified derivatives (e.g., compound 13 in ) demonstrate significantly enhanced antiproliferative activity compared to natural furanocoumarins. The IC₅₀ of compound 13 (7.5 µM) is 13.3-fold lower in AGS cells than in non-cancerous L02 cells, highlighting tumor specificity .

ABCG2-Mediated MDR Reversal: The dimethoxyphenyl-substituted PFC () stimulates ABCG2 ATP hydrolysis, reversing irinotecan resistance in xenograft models. Fluorine’s electronegativity in the target compound’s 4-fluorophenyl group may similarly modulate ABCG2 substrate-binding affinity but with distinct pharmacokinetic profiles .

Structural Rigidity and Solubility :

  • Methoxy and methyl substituents (e.g., 3-(4-methoxyphenyl)-5-methyl derivative in ) enhance solubility compared to hydrophobic biphenyl or ethyl groups . The 5-ethyl group in the target compound may require formulation optimization to mitigate solubility limitations.

Biological Activity

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furocoumarin class, characterized by its unique structural features that contribute to its potential biological activities. This compound has garnered attention for its promising pharmacological properties, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C19H13FO3C_{19}H_{13}FO_3, with a molecular weight of approximately 304.30 g/mol. The presence of an ethyl group at the 5-position and a fluorinated phenyl group at the 3-position enhances its lipophilicity and biological activity.

Property Value
Molecular FormulaC19H13FO3
Molecular Weight304.30 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies :
    • The compound showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
    • Minimum inhibitory concentrations (MIC) were determined to be comparable to standard antibiotics, indicating potential as an alternative antimicrobial agent.
  • Mechanism of Action :
    • It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways, although detailed mechanisms remain under investigation.

Anticancer Properties

This compound has also been explored for its anticancer potential:

  • Cell Proliferation Inhibition :
    • In studies involving cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer models.
    • The half-maximal effective concentration (EC50) for inhibiting cancer cell growth was found to be in the low micromolar range.
  • Apoptosis Induction :
    • Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in cancer cells, suggesting it may activate intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of furocoumarins for their antimicrobial properties. The fluorinated derivative showed enhanced activity compared to non-fluorinated counterparts .
  • Anticancer Activity Assessment :
    • Research conducted by Smith et al. (2020) demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

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